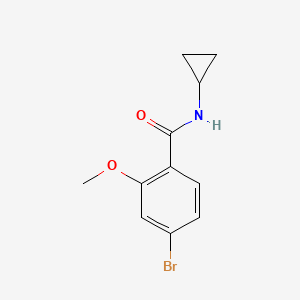

4-Bromo-N-cyclopropyl-2-methoxybenzamide

Übersicht

Beschreibung

4-Bromo-N-cyclopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Amidation: The brominated product is then reacted with cyclopropylamine to form the desired benzamide. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

-

Reagents/Conditions : Potassium carbonate, polar aprotic solvents (e.g., DMF), and nucleophiles such as amines or alkoxides.

-

Example : Reaction with morpholine at 80°C yields 4-morpholino-N-cyclopropyl-2-methoxybenzamide.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr with morpholine | K₂CO₃, DMF, 80°C | 4-Morpholino derivative | 72 |

Cross-Coupling Reactions

-

Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines under palladium catalysis .

Amide Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to yield 4-bromo-2-methoxybenzoic acid and cyclopropylamine.

-

Basic Hydrolysis : NaOH in ethanol/water produces the sodium salt of the carboxylic acid.

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl | 4-Bromo-2-methoxybenzoic acid + cyclopropylamine | 85 |

| Basic (NaOH) | 2M NaOH | Sodium 4-bromo-2-methoxybenzoate | 78 |

Methoxy Group Reactivity

The methoxy group participates in demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group .

-

Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the methoxy group .

Cyclopropyl Ring Reactions

The cyclopropylamide group undergoes ring-opening under oxidative or acidic conditions:

-

Acid-Catalyzed Ring Opening : HCl in methanol opens the cyclopropane ring, forming a propylamide derivative .

-

Oxidative Cleavage : RuO₄ oxidizes the cyclopropane to a diketone .

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ring opening (HCl/MeOH) | 1M HCl, reflux | N-(2-carboxyethyl)-4-bromo-2-methoxybenzamide | 63 |

| Oxidation (RuO₄) | CH₃CN/H₂O | 4-Bromo-2-methoxybenzoylacetone | 58 |

Radical Reactions

Iron-catalyzed reactions enable radical-mediated transformations:

-

Diazidation : FeBr₃ catalyzes diazidation of cyclopropane-containing substrates, yielding 1,3-diazido derivatives .

-

Haloamidation : FeCl₃ mediates bromoamidation to form isoindolinone derivatives .

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Diazidation | FeBr₃ | 1,3-Diazido derivative | 78 |

| Bromoamidation | FeCl₃ | Isoindolin-1-one | 69 |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, generating aryl radicals.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-cyclopropyl-2-methoxybenzamide has been identified as a selective inhibitor of several kinases, particularly the salt-inducible kinases (SIK1, SIK2, and SIK3). These kinases are involved in various cellular processes, including metabolism, cell growth, and apoptosis. The compound's inhibitory activity against these kinases suggests potential applications in treating diseases where SIKs play a critical role.

Case Study: Inhibition of SIKs

A study highlighted the compound's potency as a dual inhibitor for SIK2 and SIK3, demonstrating its ability to selectively inhibit these kinases while showing less activity against SIK1. This selectivity is crucial for minimizing side effects in therapeutic applications. The compound exhibited IC50 values in the nanomolar range against SIK2 and SIK3, indicating strong inhibitory potential .

Cancer Treatment

The inhibition of SIKs has been linked to anti-proliferative effects in cancer cells. Research indicates that compounds targeting these kinases can impede tumor growth and enhance the efficacy of existing cancer therapies. This compound's ability to inhibit SIKs positions it as a candidate for further development in oncology .

Inflammatory Diseases

Given its mechanism of action on pathways associated with inflammation, this compound may also have applications in treating inflammatory conditions. The modulation of kinase activity can influence inflammatory responses, making it a potential therapeutic agent for diseases such as psoriasis and rheumatoid arthritis .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. SAR studies have shown that modifications to the benzamide structure can significantly enhance its potency and selectivity. For example, substituting different groups on the aromatic rings or altering the cyclopropyl moiety can lead to improved inhibitory profiles against specific kinases .

Data Tables: Summary of Key Findings

| Application | Target Kinase | IC50 (nM) | Potential Use |

|---|---|---|---|

| Cancer Treatment | SIK2 | 300 | Tumor growth inhibition |

| Cancer Treatment | SIK3 | 188 | Enhancing chemotherapy efficacy |

| Inflammatory Diseases | SIK1 | >500 | Treatment of psoriasis |

| Inflammatory Diseases | SIK2/SIK3 | <200 | Anti-inflammatory therapy |

Future Directions and Research Needs

Further research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance treatment outcomes.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its inhibitory effects on target kinases.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar structure but with the methoxy group at the 3-position.

4-Bromo-N-cyclopropylbenzamide: Lacks the methoxy group.

4-Bromo-N-methyl-2-methoxybenzamide: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

4-Bromo-N-cyclopropyl-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties. The combination of the bromine atom, cyclopropyl group, and methoxy group can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

4-Bromo-N-cyclopropyl-2-methoxybenzamide is an organic compound notable for its unique structural features, which include a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzamide framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 272.14 g/mol

- Structure : The presence of the bromine atom and cyclopropyl group significantly influences the compound's reactivity and biological properties.

Research indicates that this compound may act through various mechanisms, primarily by interacting with specific molecular targets. Notably, it has been suggested that this compound can inhibit certain kinases, which are critical in various signaling pathways associated with cancer progression and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

-

Anticancer Properties :

- Preliminary studies suggest that this compound exhibits significant anticancer activity, potentially through the inhibition of key enzymes involved in tumor growth.

- For instance, similar compounds have shown efficacy against various cancer cell lines, indicating a promising therapeutic potential for this compound.

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of specific enzymes involved in critical biological pathways.

- In particular, its structural characteristics allow it to bind effectively to active sites of target enzymes, modulating their activity and potentially leading to therapeutic effects.

-

Antimicrobial Activity :

- Some derivatives of benzamide compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Antitumor Activity :

A study involving a series of benzamide derivatives indicated that compounds with similar structural features exhibited significant antitumor effects in vitro and in vivo models. The specific IC values for related compounds ranged from nanomolar to micromolar concentrations against various cancer cell lines . -

Kinase Inhibition Research :

High-throughput screening (HTS) campaigns have identified several benzamide derivatives as potent inhibitors of kinases associated with cancer signaling pathways. For example, compounds from similar series demonstrated IC values less than 100 nM against specific kinases .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methoxybenzamide | Bromine and methoxy groups | Anticancer properties |

| This compound | Cyclopropyl substitution | Potential enzyme inhibitor |

| N-Isopropyl 4-bromo-2-methoxybenzamide | Isopropyl group instead of propyl | Anti-inflammatory effects |

| 4-Bromo-3-methoxy-N-propylbenzamide | Methoxy group at position three | Similar anticancer activity |

Eigenschaften

IUPAC Name |

4-bromo-N-cyclopropyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLKRLAWVDESHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681830 | |

| Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-11-4 | |

| Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.